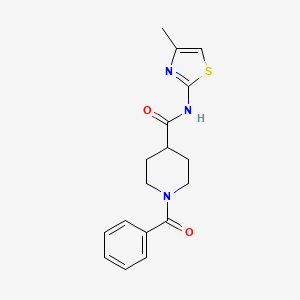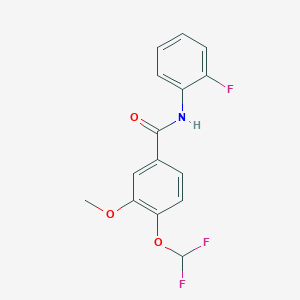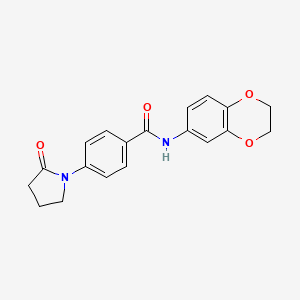![molecular formula C21H16F3IN2O4 B4721599 2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE](/img/structure/B4721599.png)
2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE
Übersicht
Beschreibung
2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE is a complex organic compound with a unique structure that includes iodine, methoxy, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Formation of the Core Structure: This step often involves the use of Friedel-Crafts acylation to introduce the acyl group, followed by cyclization reactions to form the pyrazole ring.
Functionalization: Introduction of the iodine, methoxy, and trifluoromethyl groups can be achieved through various substitution reactions. For instance, iodination can be performed using iodine or iodinating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the carbonyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: Its functional groups can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE involves interactions with molecular targets and pathways. The compound’s functional groups can interact with enzymes or receptors, leading to biological effects. For example, the trifluoromethyl group may enhance binding affinity to certain proteins, while the iodine atom can participate in halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE: shares similarities with other pyrazole derivatives and compounds containing trifluoromethyl groups.
Uniqueness
- The combination of iodine, methoxy, and trifluoromethyl groups in a single molecule makes this compound unique. These functional groups contribute to its distinct chemical reactivity and potential applications in various fields.
Eigenschaften
IUPAC Name |
[2-iodo-6-methoxy-4-[(Z)-[3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrazol-4-ylidene]methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3IN2O4/c1-11-16(7-13-8-17(25)19(31-12(2)28)18(9-13)30-3)20(29)27(26-11)15-6-4-5-14(10-15)21(22,23)24/h4-10H,1-3H3/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWWUZDYDUHSW-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OC(=O)C)OC)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OC(=O)C)OC)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](1,4-THIAZINAN-4-YL)METHANONE](/img/structure/B4721521.png)
![(4-CHLOROPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4721526.png)
![N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4721544.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide](/img/structure/B4721557.png)
![N-[4-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4721563.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4721572.png)


![4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4721588.png)

![2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4721605.png)
![4-(4-chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4721607.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4721612.png)
![(2E)-N-[2-(2-fluorophenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B4721620.png)
